(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide
Overview
Description
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is a complex organic compound that features a benzimidazole moiety linked to an acrylamide group through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide typically involves a multi-step process:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Ethylation: The benzimidazole is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Acrylamide Formation: The final step involves the reaction of the ethylated benzimidazole with 3-(2,5-dimethoxy-phenyl)-acryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or acrylamide groups.
Reduction: Reduced forms of the acrylamide or benzimidazole moieties.
Substitution: Substituted benzimidazole or acrylamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The acrylamide group may interact with nucleophilic residues in proteins, leading to covalent modifications that alter protein function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-aminobenzimidazole.
Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide or N-phenylacrylamide.
Uniqueness
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is unique due to the combination of its benzimidazole and acrylamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler benzimidazole or acrylamide derivatives.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-15-8-9-18(26-2)14(13-15)7-10-20(24)21-12-11-19-22-16-5-3-4-6-17(16)23-19/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDKGCMVRCIVQC-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325330 | |
Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301229-79-8 | |
Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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